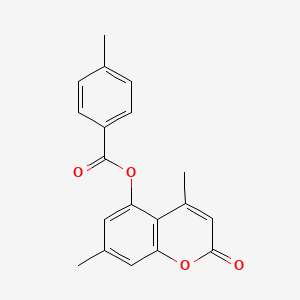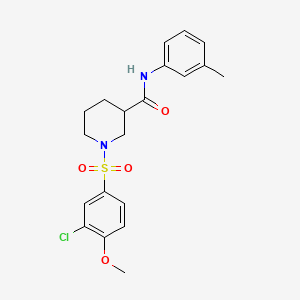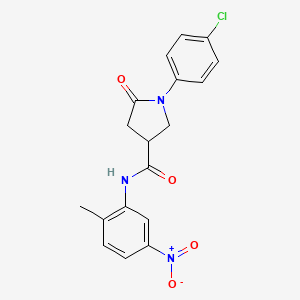![molecular formula C14H12BrF3N4O3 B4226871 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4226871.png)
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups, along with a trifluoromethylphenyl group attached to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-5-methyl-3-nitro-1H-pyrazole and 2-(trifluoromethyl)phenylpropanamide. The synthesis may involve nitration, bromination, and amide formation reactions under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and bromine for bromination, are used to achieve the desired substitutions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The trifluoromethyl group can be replaced with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro and bromine groups may contribute to its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Uniqueness
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both a trifluoromethyl group and a nitro group on the pyrazole ring, which can significantly influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N4O3/c1-7-11(15)12(22(24)25)20-21(7)8(2)13(23)19-10-6-4-3-5-9(10)14(16,17)18/h3-6,8H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHESRODRFROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Pyrrolidin-1-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4226793.png)
![5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4226796.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4226804.png)
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4226809.png)
![7-chloro-1'-(4-fluorobenzyl)-2-(3-methoxypropyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4226830.png)

![ethyl 7-(2-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4226838.png)


![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-iodobenzenesulfonamide](/img/structure/B4226880.png)
![N-isopropyl-2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzamide](/img/structure/B4226883.png)
![N-(4-bromo-3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226888.png)
![N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B4226890.png)
![ethyl 4-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4226895.png)
